![molecular formula C9H10N2O2S B1585345 Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 57626-37-6](/img/structure/B1585345.png)
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
Overview
Description
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H10N2O2S. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
EMITC serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.
- Mechanism of Action : EMITC derivatives have been studied for their ability to inhibit specific enzymes involved in neurological pathways, thereby potentially providing therapeutic benefits in conditions such as Alzheimer's disease and other cognitive impairments .
- Case Study : A study highlighted the synthesis of EMITC analogs that demonstrated significant inhibitory activity against certain kinases implicated in cancer progression, showcasing its versatility in drug design .
Agricultural Chemistry
In agricultural chemistry, EMITC is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its application aims to develop more effective products that are environmentally friendly.
- Pesticide Development : Research indicates that EMITC-based compounds can enhance plant growth and provide resistance against pests and diseases, thereby improving crop yields without harming the ecosystem .
- Sustainability : The use of EMITC derivatives in agrochemicals aligns with sustainable agricultural practices by reducing the reliance on traditional harmful chemicals .
Biochemical Research
EMITC is employed extensively in biochemical research, particularly in studies focused on enzyme inhibition and metabolic pathways.
- Enzyme Inhibition Studies : Researchers have utilized EMITC to explore its effects on various enzymes, leading to the discovery of new therapeutic targets . For instance, studies have shown that modifications to the EMITC structure can significantly alter its inhibitory potency against specific enzymes involved in metabolic disorders.
- Case Example : A recent investigation reported the use of EMITC derivatives in high-throughput screening assays aimed at identifying new inhibitors for cancer-related enzymes, demonstrating its relevance in cancer research .
Material Science
In material science, EMITC is being explored for its potential to create advanced materials with enhanced properties.
- Polymer Development : The compound's unique structure allows it to be incorporated into polymers, resulting in materials with improved thermal and mechanical properties suitable for industrial applications .
- Research Findings : Studies have indicated that polymers synthesized with EMITC exhibit superior performance characteristics compared to traditional materials, making them ideal for use in high-performance applications .
Summary Table of Applications
Application Area | Key Uses | Notable Findings |
---|---|---|
Pharmaceutical Development | Synthesis of drugs targeting neurological disorders | Significant enzyme inhibition observed in analogs |
Agricultural Chemistry | Formulation of eco-friendly pesticides | Enhanced crop yield and pest resistance |
Biochemical Research | Enzyme inhibition studies | Identification of new therapeutic targets |
Material Science | Development of advanced polymers | Improved thermal/mechanical properties |
Mechanism of Action
The mechanism of action of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparison with Similar Compounds
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-methylimidazo[2,1-b]thiazole-4-carboxylate
- 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester
- Imidazo[2,1-b]thiazole-5-carboxylic acid, 6-methyl-, ethyl ester
These compounds share structural similarities but differ in their specific functional groups and positions of substitution, which can influence their chemical properties and biological activities .
Biological Activity
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
Chemical Structure : this compound has the molecular formula . Its structure combines an imidazole ring with a thiazole ring, which is crucial for its biological activity.
Synthesis : The compound is typically synthesized through the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, employing dehydrating agents such as EDC and HOBt in the presence of DIPEA. This method allows for efficient production in both laboratory and industrial settings .
This compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it has been shown to bind to DNA and interact with enzymes such as topoisomerase II. This interaction can lead to DNA double-strand breaks, which may trigger apoptosis in cancer cells .
Antimicrobial Activity
A study evaluated various derivatives of imidazo[2,1-b]thiazoles for antimicrobial properties. This compound derivatives were tested against several pathogens including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. Among the derivatives, some exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 19.5 µg/ml to higher values depending on the structure .
Compound | Pathogen Tested | MIC (µg/ml) |
---|---|---|
4d | S. epidermidis | 19.5 |
4f | S. epidermidis | 39 |
Various | M. tuberculosis | Varies |
Antitumor Activity
Research has indicated that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound have been evaluated for their anti-cancer potential. The presence of specific substituents on the thiazole ring has been correlated with increased cytotoxicity .
Case Studies and Research Findings
- Anti-tuberculosis Activity : A recent study highlighted the potential of imidazo[2,1-b]thiazole-5-carboxamides as anti-tuberculosis agents. The study reported MIC values for these compounds ranging from 0.0625–2.5 μM against resistant strains of Mycobacterium tuberculosis, indicating that structural modifications could enhance their efficacy .
- Cytotoxicity Profiles : Another investigation assessed the cytotoxicity of various thiazole derivatives against human cancer cell lines. Compounds were found to have IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting that these derivatives could be developed as potent anticancer agents .
Properties
IUPAC Name |
ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUFDDBQLKSSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350021 | |
Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57626-37-6 | |
Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How were ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives synthesized?
A1: this compound derivatives were synthesized by reacting ethyl 2-chloroacetoacetate with various 2-aminothiazoles. [] This reaction could sometimes produce a side product, which the researchers isolated and characterized. [] The synthesized ethyl esters were then hydrolyzed to obtain the corresponding carboxylic acids. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.